molecular formula C13H9BCl2FNO3 B12647321 5-(3,5-Dichlorophenylcarbamoyl)-2-fluorobenzeneboronic acid

5-(3,5-Dichlorophenylcarbamoyl)-2-fluorobenzeneboronic acid

Cat. No.: B12647321
M. Wt: 327.9 g/mol
InChI Key: WIQBHNUXBHVIQW-UHFFFAOYSA-N
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Description

5-(3,5-Dichlorophenylcarbamoyl)-2-fluorobenzeneboronic acid is an organoboron compound that has gained attention in the field of organic synthesis due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a dichlorophenylcarbamoyl moiety, making it a versatile building block in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dichlorophenylcarbamoyl)-2-fluorobenzeneboronic acid typically involves the reaction of 3,5-dichlorophenyl isocyanate with 2-fluorobenzeneboronic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dichlorophenylcarbamoyl)-2-fluorobenzeneboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: The compound can be reduced to form the corresponding boronate ester.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the fluorine atom.

Major Products Formed

    Oxidation: Boronic esters or boronic anhydrides.

    Reduction: Boronate esters.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3,5-Dichlorophenylcarbamoyl)-2-fluorobenzeneboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3,5-Dichlorophenylcarbamoyl)-2-fluorobenzeneboronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive molecules . The dichlorophenylcarbamoyl moiety enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,5-Dichlorophenylcarbamoyl)-2-fluorobenzeneboronic acid is unique due to the combination of its boronic acid group, fluorine atom, and dichlorophenylcarbamoyl moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable tool in various fields of scientific research.

Properties

Molecular Formula

C13H9BCl2FNO3

Molecular Weight

327.9 g/mol

IUPAC Name

[5-[(3,5-dichlorophenyl)carbamoyl]-2-fluorophenyl]boronic acid

InChI

InChI=1S/C13H9BCl2FNO3/c15-8-4-9(16)6-10(5-8)18-13(19)7-1-2-12(17)11(3-7)14(20)21/h1-6,20-21H,(H,18,19)

InChI Key

WIQBHNUXBHVIQW-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)F)(O)O

Origin of Product

United States

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